molecular formula C23H38O2 B1212069 Rosterolone CAS No. 79243-67-7

Rosterolone

Cat. No.: B1212069
CAS No.: 79243-67-7
M. Wt: 346.5 g/mol
InChI Key: IMFNBOMNWHWKQD-MXENSADDSA-N
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Description

Rosterolone is a synthetic therapeutic androgen regulated by the U.S. FDA under Unique Ingredient Identifier (UNII) 3L5C5C8ZNG and classified under the European Medicines Agency’s XEVMPD as SUB10390MIG . Its molecular formula is C23H38O2, with a SMILES structure of OC1(C2(C(C3C(C4(C(CC3)CC(=O)CC4C)C)CC2)CC1)C)CCC, indicating a steroidal backbone with hydroxyl and ketone functional groups . This compound is internationally recognized as an International Non-Proprietary Name (INN) and is categorized under HS code 29372900 for trade and regulatory purposes . It is primarily used in androgen replacement therapies and has been associated with applications in hormonal regulation and metabolic disorders .

Properties

CAS No.

79243-67-7

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-17-propyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H38O2/c1-5-10-23(25)12-9-19-18-7-6-16-14-17(24)13-15(2)22(16,4)20(18)8-11-21(19,23)3/h15-16,18-20,25H,5-14H2,1-4H3/t15-,16-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

IMFNBOMNWHWKQD-MXENSADDSA-N

SMILES

CCCC1(CCC2C1(CCC3C2CCC4C3(C(CC(=O)C4)C)C)C)O

Isomeric SMILES

CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3([C@H](CC(=O)C4)C)C)C)O

Canonical SMILES

CCCC1(CCC2C1(CCC3C2CCC4C3(C(CC(=O)C4)C)C)C)O

Other CAS No.

79243-67-7

Synonyms

17 alpha-propylmesterolone
17 beta-hydroxy-1 alpha-methyl-17 alpha-propyl-5 alpha-androstan-3-one
17-hydroxy-1-methyl-17-propylandrostan-3-one
17-propylmesterolone
SH 434
SH-434
WIN 17665

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for Rosterolone involve several steps. The compound is synthesized from mesterolone by introducing a propyl group at the 17α position. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the substitution reaction .

Chemical Reactions Analysis

Rosterolone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Rosterolone exerts its effects by acting as an antagonist to androgen receptors. It binds to these receptors, preventing androgens like testosterone from exerting their effects. This leads to a reduction in androgenic activity, which is beneficial in conditions like acne where androgens play a significant role . The molecular targets and pathways involved include the androgen receptor signaling pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Rosterolone belongs to the broader class of synthetic steroids, which includes structurally and functionally related compounds such as Roxibolone and Tibolone . Below is a comparative analysis based on chemical properties, regulatory status, and therapeutic applications:

Table 1: Structural and Regulatory Comparison

Property This compound Roxibolone Tibolone
Molecular Formula C23H38O2 C21H28O5 C21H28O2
Functional Groups Hydroxyl, ketone Hydroxyl, carboxylic acid Ketone, methyl
Regulatory ID FDA UNII 3L5C5C8ZNG FDA UNII 3R7NLP419C FDA UNII FF9X0205V2
EMA XEVMPD Code SUB10390MIG SUB10397MIG SUB11022MIG
Primary Use Androgen therapy Anabolic steroid Hormone replacement
SMILES OC1(C2(...)CCC) OC1(C2(...)C(=O)O) CC1(...)C#C

Key Findings from Comparative Studies

Structural Differences :

  • This compound’s C23 backbone distinguishes it from Roxibolone (C21) and Tibolone (C21), conferring higher lipophilicity and prolonged metabolic half-life .
  • Roxibolone’s carboxylic acid group enhances water solubility compared to this compound’s ketone-dominated structure, influencing bioavailability and excretion pathways .

Therapeutic Efficacy: this compound exhibits androgen-specific activity, targeting androgen receptors with minimal glucocorticoid or mineralocorticoid cross-reactivity, whereas Tibolone acts as a selective tissue estrogenic activity regulator (STEAR) for menopausal symptoms . Roxibolone’s anabolic properties are attributed to its 17-methyl group, which reduces hepatic metabolism, a feature absent in this compound .

Regulatory and Safety Profiles: this compound and Tibolone are both classified under HS 29372900 but differ in FDA scheduling due to Tibolone’s association with menopausal therapy and this compound’s narrower androgen-specific indications . Roxibolone’s higher oxygen content correlates with increased renal clearance rates, reducing long-term toxicity risks compared to this compound .

Research Implications and Limitations

  • Pharmacokinetic Gaps: Limited clinical data exist on this compound’s interaction with cytochrome P450 enzymes compared to Tibolone’s well-documented hepatic metabolism .
  • Structural Optimization : Roxibolone’s carboxylic acid moiety offers a template for improving this compound’s solubility without compromising androgen receptor affinity .
  • Regulatory Challenges : Harmonizing global HS and SITC codes for these compounds remains complex due to overlapping anabolic-androgenic classifications .

Biological Activity

Rosterolone, also known as mesterolone, is a synthetic androgen and anabolic steroid that exhibits notable biological activity through its interaction with androgen receptors (AR). This article provides a comprehensive overview of its pharmacodynamics, medical applications, and case studies illustrating its effects.

Pharmacodynamics

This compound acts primarily as an agonist of the androgen receptor. Unlike testosterone, it is characterized by a poor anabolic effect due to its inactivation by 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle tissue. This unique metabolic pathway results in a lower anabolic potency compared to testosterone, although it still maintains a favorable ratio of anabolic to androgenic activity.

Key Pharmacological Properties:

  • Androgenic Activity: this compound has a lower androgenic potency than testosterone, making it less likely to cause androgenic side effects such as virilization.
  • Anabolic Activity: Its weak anabolic effects are attributed to its rapid inactivation in muscle tissue.
  • Non-aromatization: this compound is not a substrate for aromatase, preventing conversion into estrogen and minimizing estrogen-related side effects like gynecomastia and fluid retention.
  • Hepatotoxicity: As it is not 17α-alkylated, it has minimal potential for liver toxicity.

Medical Applications

This compound has been utilized in various clinical settings due to its unique properties:

  • Androgen Deficiency Treatment: It is prescribed for male hypogonadism and cases where testosterone replacement therapy is contraindicated due to the risk of gynecomastia.
  • Support for Male Fertility: The drug has shown potential in enhancing sperm production and quality.
  • Delayed Puberty in Boys: It can aid in initiating puberty in boys with delayed development.

Dosage Recommendations:

  • Typical dosages range from 50 to 100 mg taken two to three times daily, depending on the clinical indication.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its clinical implications:

Case Study 1: Depression Treatment

A small-scale clinical trial involving patients with depression indicated that this compound could improve symptoms such as anxiety and lack of drive. The study reported significant improvements in patients with dysthymia and bipolar depression, suggesting a potential role for this compound beyond androgen replacement therapy .

Case Study 2: Androgen Replacement Therapy

In another study, participants receiving 100 mg of this compound cipionate bi-monthly showed no significant difference in plasma testosterone levels compared to untreated controls. This finding underscores the complexity of this compound's effects on endogenous hormone levels and its limited role in conventional testosterone therapy .

Comparative Biological Activity Table

PropertyThis compound (Mesterolone)Testosterone
Androgenic PotencyLowHigh
Anabolic PotencyVery LowHigh
AromatizationNoYes
Hepatotoxicity PotentialLowModerate (in 17α-alkylated forms)
Clinical UsesAndrogen deficiency, male fertilityGeneral androgen replacement

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